(2Z)-8-methoxy-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-8-methoxy-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromenes. Chromenes are oxygen-containing heterocycles that are widely found in natural products and have significant biological and pharmaceutical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-8-methoxy-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and active methylene compounds.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Formation of the Imine Linkage: The imine linkage is formed by reacting the chromene derivative with aniline derivatives under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2Z)-8-methoxy-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
(2Z)-8-methoxy-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in studies related to enzyme inhibition, particularly those enzymes involved in inflammatory processes.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of (2Z)-8-methoxy-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
Pathway Modulation: It modulates signaling pathways involved in cell proliferation and inflammation, leading to reduced cell growth and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic Acid: Similar in structure due to the methoxy group and phenyl ring.
Tetraphenylethene-based Schiff Base: Shares the imine linkage and phenyl rings.
Uniqueness
(2Z)-8-methoxy-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity .
Properties
Molecular Formula |
C24H17F3N2O3 |
---|---|
Molecular Weight |
438.4g/mol |
IUPAC Name |
8-methoxy-N-phenyl-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
InChI |
InChI=1S/C24H17F3N2O3/c1-31-20-9-5-6-15-14-19(22(30)28-17-7-3-2-4-8-17)23(32-21(15)20)29-18-12-10-16(11-13-18)24(25,26)27/h2-14H,1H3,(H,28,30) |
InChI Key |
FRWQFJKBPFSBNK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)C(F)(F)F)C(=C2)C(=O)NC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)C(F)(F)F)C(=C2)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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